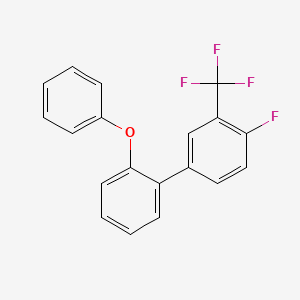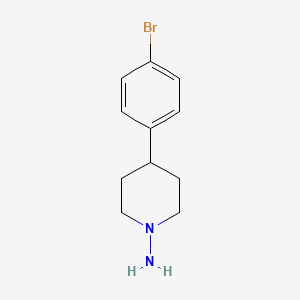
4'-Fluoro-2-phenoxy-3'-(trifluoromethyl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Fluoro-2-phenoxy-3’-(trifluoromethyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-2-phenoxy-3’-(trifluoromethyl)-1,1’-biphenyl typically involves the following steps:
Halogenation: Introduction of the fluorine atom into the biphenyl structure.
Etherification: Formation of the phenoxy group through a nucleophilic substitution reaction.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
4’-Fluoro-2-phenoxy-3’-(trifluoromethyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: Conversion of the phenoxy group to a phenol group.
Reduction: Reduction of the fluorine or trifluoromethyl groups.
Substitution: Replacement of the fluorine or trifluoromethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenol derivatives, while reduction may yield biphenyl derivatives with reduced fluorine or trifluoromethyl groups.
Aplicaciones Científicas De Investigación
4’-Fluoro-2-phenoxy-3’-(trifluoromethyl)-1,1’-biphenyl has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4’-Fluoro-2-phenoxy-3’-(trifluoromethyl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling.
Gene Expression: Modulation of gene expression through interaction with transcription factors.
Comparación Con Compuestos Similares
Similar Compounds
4’-Fluoro-2-phenoxy-1,1’-biphenyl: Lacks the trifluoromethyl group.
2-Phenoxy-3’-(trifluoromethyl)-1,1’-biphenyl: Lacks the fluorine atom.
4’-Fluoro-3’-(trifluoromethyl)-1,1’-biphenyl: Lacks the phenoxy group.
Uniqueness
4’-Fluoro-2-phenoxy-3’-(trifluoromethyl)-1,1’-biphenyl is unique due to the presence of both fluorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Propiedades
Fórmula molecular |
C19H12F4O |
|---|---|
Peso molecular |
332.3 g/mol |
Nombre IUPAC |
1-fluoro-4-(2-phenoxyphenyl)-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C19H12F4O/c20-17-11-10-13(12-16(17)19(21,22)23)15-8-4-5-9-18(15)24-14-6-2-1-3-7-14/h1-12H |
Clave InChI |
AVOZZWYQQIVGBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=CC=C2C3=CC(=C(C=C3)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-cyano-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13460982.png)

![{5-Cyclopropyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13460993.png)

![8-(Azidomethylidene)-1,4-dioxaspiro[4.5]decane](/img/structure/B13461007.png)
![8-(4-Methylbenzenesulfonyl)-8-azadispiro[3.0.5^{5}.2^{4}]dodecane](/img/structure/B13461010.png)
![Tert-butyl 3-[(prop-2-yn-1-yl)amino]propanoate](/img/structure/B13461017.png)


![[2-(methylcarbamoyl)pyridin-4-yl]boronic acid](/img/structure/B13461030.png)

![tert-butyl 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate](/img/structure/B13461038.png)


